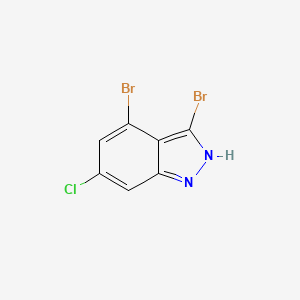

3,4-Dibromo-6-chloro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-6-chloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFNPKWCYOIAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303196 | |

| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-34-5 | |

| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 3,4-Dibromo-6-chloro-1H-indazole

Executive Summary

Target Molecule: 3,4-Dibromo-6-chloro-1H-indazole CAS: 887568-34-5 Molecular Formula: C₇H₃Br₂ClN₂ Molecular Weight: 310.37 g/mol

This technical guide details the regioselective synthesis of this compound, a high-value heterocyclic scaffold critical in the development of kinase inhibitors (e.g., ERK, JNK pathways). The synthesis presents a specific regiochemical challenge: introducing a bromine atom at the sterically and electronically deactivated C4 position.

Standard electrophilic halogenation of the indazole core favors the C3 position followed by C5 or C7, making direct bromination of a 6-chloroindazole precursor to the 3,4-dibromo product unviable. Therefore, this protocol employs a "Pre-functionalized Ring Closure" strategy, where the C4-bromine and C6-chlorine are installed on the benzene ring prior to indazole formation. The C3-bromine is installed in the final step via selective electrophilic substitution.

Retrosynthetic Analysis

To achieve the 3,4,6-substitution pattern, we disconnect the molecule at the C3-Br bond and the pyrazole N-N bond.

-

Disconnection 1 (C3-Br): The C3 position is the most nucleophilic site on the indazole ring. Thus, the final step should be the bromination of 4-bromo-6-chloro-1H-indazole .

-

Disconnection 2 (Pyrazole Ring): The 4-bromo-6-chloro-1H-indazole core is best formed via the cyclization of a hydrazine with a 2,6-dihalo-benzaldehyde derivative.

-

Starting Material: The required precursor is 4-bromo-2,6-dichlorobenzaldehyde , which can be synthesized from the commodity chemical 1-bromo-3,5-dichlorobenzene via directed ortho-lithiation (DoM).

Figure 1: Retrosynthetic logic flow prioritizing the pre-installation of the difficult C4-halogen.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde

Objective: Regioselective formylation of 1-bromo-3,5-dichlorobenzene. Mechanism: Directed Ortho Metalation (DoM). The acidity of the C2 proton (between two chlorines) is significantly higher than the C4 proton (between Br and Cl), driving regioselectivity.

Reagents:

-

1-Bromo-3,5-dichlorobenzene (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv) [Freshly prepared or commercial 2.0 M solution]

-

N,N-Dimethylformamide (DMF) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (10 mL/g substrate).

-

Cooling: Cool the LDA solution to -78°C (dry ice/acetone bath).

-

Addition: Add 1-bromo-3,5-dichlorobenzene (dissolved in minimal THF) dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Critical Insight: The lithiated species is stable at -78°C but may scramble (halogen dance) if warmed.

-

-

Metalation: Stir at -78°C for 1 hour to ensure complete deprotonation at the C2 position.

-

Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from hexanes or purify via silica gel chromatography (0-5% EtOAc/Hexanes).

-

Target Yield: 85-90%

-

Stage 2: Cyclization to 4-Bromo-6-chloro-1H-indazole

Objective: Formation of the indazole core via hydrazine condensation and intramolecular S_NAr. Mechanism: Hydrazine forms a hydrazone with the aldehyde, followed by nucleophilic displacement of the ortho-chlorine. Fluorine is a better leaving group, but chlorine is sufficient in this activated system.

Reagents:

-

4-Bromo-2,6-dichlorobenzaldehyde (1.0 equiv)

-

Hydrazine monohydrate (N₂H₄·H₂O) (5.0 equiv)

-

Ethanol (absolute) or 1,4-Dioxane

Protocol:

-

Mixing: Dissolve the aldehyde in Ethanol (5 mL/mmol).

-

Addition: Add Hydrazine monohydrate dropwise at room temperature.

-

Cyclization: Heat the mixture to Reflux (80°C) for 6–12 hours.

-

Monitoring: TLC should show disappearance of the aldehyde and formation of a lower R_f spot.

-

-

Isolation: Cool to room temperature. The product often precipitates as an off-white solid.

-

Filtration: Filter the solid and wash with cold water (to remove excess hydrazine) and cold ethanol.

-

Drying: Dry under vacuum at 45°C.

-

Target Yield: 75-85%

-

Characterization: ¹H NMR should show the distinct C3-H singlet around δ 8.0-8.2 ppm.

-

Stage 3: Synthesis of this compound

Objective: Selective bromination of the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS). Despite the electron-withdrawing effects of C4-Br and C6-Cl, the C3 position remains the most reactive site for electrophiles.

Reagents:

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

DMF or Acetonitrile (MeCN)

Protocol:

-

Dissolution: Dissolve the indazole starting material in DMF (5 mL/mmol).

-

Bromination: Add NBS portion-wise at room temperature.

-

Optimization: If reaction is sluggish due to deactivation, heat to 50-60°C . Avoid excessive heat (>80°C) to prevent over-bromination at C7, although C7 is sterically hindered.

-

-

Reaction Time: Stir for 2–4 hours. Monitor by HPLC or LC-MS.

-

Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate.[4]

-

Purification: Filter the precipitate. Wash thoroughly with water to remove succinimide and DMF.

-

Refinement: If the product contains succinimide traces, slurry in methanol and filter again.

-

-

Final Yield: Expect 85-95% yield.

Key Process Parameters & Data Summary

| Parameter | Stage 1 (Lithiation) | Stage 2 (Cyclization) | Stage 3 (Bromination) |

| Solvent | THF (Anhydrous) | Ethanol / Dioxane | DMF / MeCN |

| Temperature | -78°C (Critical) | 80°C (Reflux) | 25°C - 60°C |

| Stoichiometry | 1.1 eq LDA / 1.2 eq DMF | 5.0 eq Hydrazine | 1.1 eq NBS |

| Key Hazard | Pyrophoric (LDA) | Toxic/Carcinogen (Hydrazine) | Irritant (NBS) |

| Yield Target | 85-90% | 75-85% | 85-95% |

Reaction Pathway Visualization

Figure 2: Step-by-step reaction workflow from commodity starting material to final target.

Scientific Commentary & Troubleshooting

-

Regioselectivity in Stage 1: The success of this synthesis hinges on the lithiation step. The proton at C2 (between two Cl atoms) is more acidic than the proton at C4 (between Br and Cl) due to the higher electronegativity of Chlorine vs. Bromine. However, steric bulk also plays a role. If regio-scrambling is observed, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , which is bulkier and often enhances kinetic selectivity for the most accessible acidic proton.

-

Cyclization Efficiency: In Stage 2, if the reaction stalls, the addition of a catalytic amount of acid (Acetic acid) can accelerate hydrazone formation, though the subsequent S_NAr usually requires neutral or slightly basic conditions (provided by excess hydrazine).

-

Purification of Final Product: this compound is highly lipophilic. If recrystallization is necessary, Ethanol/Water or Toluene are excellent solvent systems.

References

-

BenchChem. (2026).[5] 4-Bromo-6-chloro-1H-indazole: Technical Data and Synthesis. Retrieved from

-

Luo, G., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from

-

Gilead Sciences. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Bromo-6-chloro-1H-indazole.[2][3][5] Retrieved from

-

Knochel, P., et al. (2020).[6] Elaboration of Electrophilic Carbon Heteroatom Bond Forming Reactions Using Organozinc Reagents. LMU Munich Thesis. Retrieved from

Sources

- 1. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]

- 2. CN107556244A - 并ç¯ååç©ãå ¶è¯ç©ç»åç©ååºç¨ - Google Patents [patents.google.com]

- 3. WO2025240465A1 - Procédés de préparation de composés macrocycliques - Google Patents [patents.google.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

3,4-Dibromo-6-chloro-1H-indazole chemical properties

PART 1: EXECUTIVE SUMMARY & CORE UTILITY

3,4-Dibromo-6-chloro-1H-indazole (CAS: 887568-34-5) represents a high-value "tri-vector" scaffold in medicinal chemistry. Unlike mono-halogenated indazoles, this molecule offers three distinct electrophilic sites (C3-Br, C4-Br, C6-Cl) with differentiated reactivity profiles. This hierarchy allows for orthogonal functionalization, enabling the rapid generation of complex libraries for kinase inhibition (e.g., VEGFR, AURK) and GPCR modulation.

Key Technical Value:

-

Orthogonal Reactivity: The reactivity order (C3 > C4 >> C6) allows sequential cross-coupling without the need for protecting group manipulation in optimized conditions.

-

N1-Selectivity Enforcer: The steric bulk of the C3-bromo substituent strongly biases alkylation toward the thermodynamically stable N1 position, simplifying purification protocols.

-

Acidic Pharmacophore: The electron-withdrawing nature of the tri-halo motif significantly lowers the pKa of the N-H proton (~10.5), enhancing hydrogen bond donor capability in protein binding pockets.

PART 2: PHYSICOCHEMICAL & STRUCTURAL ANALYSIS

Structural Properties

| Property | Value / Description | Technical Insight |

| Molecular Formula | C₇H₃Br₂ClN₂ | High halogen density increases lipophilicity (LogP ~3.74). |

| Molecular Weight | 310.37 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD). |

| pKa (N-H) | ~10.5 (Predicted) | Significantly more acidic than unsubstituted indazole (pKa 13.9) due to -I effect of halogens. |

| Tautomerism | 1H-Indazole (Major) | The 1H-tautomer is thermodynamically favored over 2H by >4 kcal/mol, reinforced by the C3-Br steric clash with the N2 lone pair. |

| Solubility | Low in water; High in DMSO, DMF, THF | Requires polar aprotic solvents for reaction; poor solubility in non-polar hydrocarbons. |

Reactivity Heatmap

The molecule possesses three electrophilic carbon centers. Understanding their activation energy differences is crucial for designing synthetic routes.

-

Site A (C3-Br): Most Reactive. Electronic activation by the adjacent N2 nitrogen makes this position highly susceptible to oxidative addition by Pd(0), especially with electron-rich phosphines.

-

Site B (C4-Br): Intermediately Reactive. Sterically relieved compared to C3, but electronically less activated. Can compete with C3 depending on the catalyst system (see Protocol 4.2).

-

Site C (C6-Cl): Least Reactive. Requires specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) and elevated temperatures to engage.

PART 3: SYNTHETIC PATHWAYS[1]

"Field-Proven" Synthesis Route

While direct bromination of 6-chloroindazole is possible, it often yields mixtures. The most robust industrial route builds the ring pre-halogenated or installs the C3-Br last on a defined scaffold.

Recommended Workflow:

-

Cyclization: Start with 4-bromo-6-chloro-2-fluorobenzaldehyde . React with hydrazine hydrate (

) in THF/EtOH at reflux. -

C3-Functionalization (Bromination):

Synthesis Flow Diagram (Graphviz)

Caption: Step-wise synthesis of this compound ensuring regiochemical purity.

PART 4: EXPERIMENTAL PROTOCOLS & REACTIVITY

Regioselective N-Alkylation

Challenge: Indazoles can alkylate at N1 or N2.[10][11] Solution: The C3-Bromo substituent creates significant steric hindrance around N2. Under thermodynamic conditions, N1-alkylation is favored (>95:5 ratio).

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add

(2.0 eq). Note: Cesium is preferred over Sodium for solubility and "cesium effect" stabilization. -

Add alkyl halide (1.1 eq) dropwise at

.[12] -

Stir at RT for 4-12 hours.

-

Validation: N1-alkylated products typically show a characteristic UV shift and NOE correlation between the N1-alkyl protons and the C7-H proton.

Orthogonal Cross-Coupling (Suzuki-Miyaura)

This is the critical differentiation point. You can sequentially arylate the scaffold.

Step 1: C3-Selective Coupling (The "Soft" Position)

-

Catalyst:

(5 mol%). -

Ligand: Triphenylphosphine (Standard monodentate).

-

Base:

(2M aq). -

Solvent: DME/Water (3:1).

-

Temp:

. -

Mechanism: The C3-Br bond is weaker and electronically activated by the pyrazole nitrogen. Using a standard catalyst without bulky ligands favors this position.

Step 2: C4-Selective Coupling (The "Steric" Position)

-

Substrate: Product from Step 1.

-

Catalyst:

or -

Base:

. -

Temp:

. -

Insight: Once C3 is substituted, the C4-Br becomes the primary electrophile. Bidentate ligands (dppf) help stabilize the Pd intermediate for this more sterically demanding insertion.

Step 3: C6-Functionalization (The "Hard" Position)

-

Conditions: Requires Buchwald precatalysts (e.g., XPhos Pd G3) and strong bases (

) in dioxane at reflux (

Reactivity Logic Diagram (Graphviz)

Caption: Sequential functionalization logic. N-alkylation is recommended first to eliminate acidic proton interference.

PART 5: SAFETY & HANDLING

-

Skin Sensitization: Halo-indazoles are potent sensitizers. Always double-glove (Nitrile) and handle in a fume hood.

-

Explosion Hazard (Synthesis): If synthesizing via diazonium intermediates (not recommended here, but possible), ensure temperature is kept

to prevent decomposition. -

Storage: Store at

under inert atmosphere (Argon). The C3-Br bond can be light-sensitive over long periods; use amber vials.

PART 6: REFERENCES

-

BenchChem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025).[12][13][14] Link

-

Lefebvre, V., et al. "Palladium-Catalyzed Arylation of Benzophenone Hydrazone: A General Route to 3-Aminoindazoles." Journal of Organic Chemistry, 75(8), 2730–2732. Link

-

Lundgren, R. J., et al. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts, 4(3), 309-320. Link

-

Asad, N., et al. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir."[4] ChemRxiv. (2024). Link

-

PubChem. "4-Bromo-6-chloro-1H-indazole Compound Summary." National Library of Medicine. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. scispace.com [scispace.com]

- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemscene.com [chemscene.com]

- 6. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]

- 7. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 887568-34-5|this compound|BLD Pharm [bldpharm.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PubChemLite - 6-bromo-3-chloro-1h-indazole (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 3,4-Dibromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This document provides a comprehensive analysis of the physical and analytical properties of 3,4-Dibromo-6-chloro-1H-indazole. As experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide integrates data from commercial suppliers with expert analysis of structurally related compounds. The methodologies and predicted properties are grounded in established principles of organic and analytical chemistry to provide a reliable framework for researchers.

Introduction: The Significance of a Polychlorinated Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic placement of halogen atoms on this bicyclic system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenation, particularly with bromine and chlorine, introduces specific electronic and steric features that are critical for modulating pharmacological activity.[1][2] this compound is a highly functionalized building block, offering multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[3][4] This guide serves to consolidate the known and predicted properties of this compound and to provide robust, field-proven protocols for its characterization.

Chemical Identity and Structural Elucidation

The fundamental step in characterizing any chemical entity is to confirm its structure and basic properties. While a complete experimental dataset for this compound is not publicly available, its identity is established through its molecular formula and weight.

Diagram 1: Chemical Structure of this compound

A standard workflow for the validation of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. For indazoles, specific chemical shifts and coupling patterns are diagnostic. [5][6] Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of the exchangeable N-H proton of the indazole ring.

-

-

¹H NMR Acquisition: Acquire a proton spectrum at a spectrometer frequency of 400 MHz or higher.

-

Predicted ¹H Signals:

-

A broad singlet for the N-H proton, expected to be significantly downfield (>13 ppm).

-

Two aromatic protons on the benzene ring. Given the substitution pattern, these would likely appear as two distinct signals (a doublet and a singlet, or two doublets with a small meta-coupling) in the 7.0-8.5 ppm region. The exact shifts are influenced by the electronic effects of the three halogens.

-

-

-

¹³C NMR Acquisition: Acquire a carbon spectrum, including a DEPT-135 experiment to differentiate between CH and quaternary carbons.

-

Predicted ¹³C Signals:

-

Seven distinct carbon signals are expected.

-

Carbons directly attached to bromine (C3, C4) and chlorine (C6) will show characteristic shifts. The C-Br signals are typically found around 100-120 ppm, while the C-Cl signal would be around 125-135 ppm.

-

The remaining aromatic carbons will resonate in the 110-145 ppm range.

-

-

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition through isotopic patterns. The presence of two bromine atoms and one chlorine atom creates a highly distinctive isotopic signature.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in both positive and negative ion modes.

-

Expected Results:

-

The protonated molecule [M+H]⁺ should be observed at m/z ≈ 308.8, 310.8, 312.8, and 314.8.

-

The key diagnostic feature is the isotopic cluster. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, and chlorine has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. The combination of two bromines and one chlorine will produce a unique, predictable pattern of peaks that is definitive for the elemental composition.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Bands:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the indazole N-H group. [7][8] * Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretches: Multiple sharp absorptions in the 1400-1620 cm⁻¹ region, typical for the aromatic and pyrazole rings. [7] * C-Br and C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

-

Conclusion

This compound is a heavily halogenated heterocyclic compound with significant potential as a synthetic intermediate. While comprehensive experimental data is scarce, this guide provides a robust framework for its handling and characterization based on established chemical principles and data from analogous structures. Its key predicted properties—high melting point, significant lipophilicity (LogP ≈ 3.74), and low aqueous solubility—are consistent with its structure. The provided analytical protocols offer a clear and reliable pathway for scientists to confirm the identity, purity, and structure of this compound, ensuring its effective use in research and development endeavors.

References

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. 2016. [Online]. Available: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2011. [Online]. Available: [Link]

-

ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. [Online]. Available: [Link]

-

ResearchGate. Interpretation of IR spectrum of compound 1N2a. [Online]. Available: [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. 2023. [Online]. Available: [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives. [Online]. Available: [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Online]. Available: [Link]

-

Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Molecules. 2017. [Online]. Available: [Link]

-

Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. 2023. [Online]. Available: [Link]

-

Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. 2009. [Online]. Available: [Link]

-

ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Online]. Available: [Link]

-

PubChem. 4-Bromo-6-chloro-1H-indazole. [Online]. Available: [Link]

-

Benzo[ f ]indazoles. Dyes and Pigments. 2025. [Online]. Available: [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Online]. Available: [Link]

-

American Elements. 6-Bromo-4-chloro-1H-indazole. [Online]. Available: [Link]

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. 2023. [Online]. Available: [Link]

-

ResearchGate. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Online]. Available: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Online]. Available: [Link]

-

Qualification of Non-Halogenated Organic Solvents Applied to Microsphere Manufacturing Process. Polymers. 2020. [Online]. Available: [Link]

-

ResearchGate. Polymers solubility in commonly used organic solvents. [Online]. Available: [Link]

-

ResearchGate. Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. [Online]. Available: [Link]

Sources

- 1. 4-BROMO-6-CHLORO-1H-INDAZOLE CAS#: 885519-03-9 [amp.chemicalbook.com]

- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,4-Dibromo-6-chloro-1H-indazole

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry and drug development, with a wide range of biological activities.[1] The precise substitution pattern of these bicyclic heteroaromatic compounds is critical to their function, making unambiguous structure elucidation a paramount step in their synthesis and application. This in-depth technical guide provides a comprehensive, field-proven approach to determining the molecular structure of 3,4-Dibromo-6-chloro-1H-indazole, a polyhalogenated indazole.

The strategic placement of three halogen atoms on the indazole core presents a unique analytical challenge and opportunity. This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a simple listing of procedures, this document will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of a senior application scientist. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

While the synthesis of polyhalogenated indazoles can be achieved through various methods, such as the metal-free regioselective halogenation of 2-substituted indazoles[2][3] or transition-metal-catalyzed C-H amination[4], this guide focuses on the critical subsequent step: confirming the exact structure of the synthesized compound.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound, which will be used as the basis for the structural elucidation discussion in the subsequent sections. This data is generated using established prediction algorithms and databases.[5][6][7][8]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 1H | N1-H |

| ~7.85 | Doublet (J ≈ 1.0 Hz) | 1H | H5 |

| ~7.60 | Doublet (J ≈ 1.0 Hz) | 1H | H7 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C7a |

| ~135.0 | C3 |

| ~130.0 | C6 |

| ~125.5 | C5 |

| ~121.0 | C3a |

| ~115.0 | C7 |

| ~105.0 | C4 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 308/310/312/314 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two Bromine and one Chlorine atoms. |

| 229/231/233 | [M-Br]⁺ | Loss of a bromine radical. |

| 194/196 | [M-Br-Cl]⁺ | Loss of a bromine radical and a chlorine radical. |

| 150/152 | [M-2Br]⁺ | Loss of two bromine radicals. |

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1610-1590 | Medium-Weak | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N aromatic ring stretch |

| 1100-1000 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

| 800-700 | Medium | C-Cl stretch |

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

Sample Preparation: [10]

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Gently vortex or sonicate the sample to ensure complete dissolution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C{¹H} (proton-decoupled) NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[2][11]

Sample Preparation: [12]

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

If necessary, add a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the elemental formula.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[10][13][14]

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[3]

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Structure Elucidation Workflow and Data Interpretation

The following sections detail the logical process of interpreting the predicted spectroscopic data to arrive at the final structure of this compound.

Caption: Workflow for the structure elucidation of this compound.

Analysis of ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides crucial information about the proton environment in the molecule.

-

N1-H Proton: The broad singlet predicted at ~13.5 ppm is characteristic of an acidic N-H proton in an indazole ring system, which is often broadened due to exchange with trace amounts of water in the solvent or quadrupole broadening from the adjacent nitrogen atom.

-

Aromatic Protons: The presence of two signals in the aromatic region (~7-8 ppm) indicates two protons on the benzene ring. Their predicted doublet splitting with a small coupling constant (J ≈ 1.0 Hz) suggests a meta-relationship. This is consistent with protons at the C5 and C7 positions. Protons on aromatic rings typically resonate in the 6.5-8.0 ppm range.[15] The deshielding effect of the multiple halogen substituents likely pushes these signals downfield.[16]

Analysis of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbon Count: The prediction of seven distinct signals is consistent with the seven carbon atoms in the indazole ring system.

-

Chemical Shifts: The chemical shifts are in the expected regions for an aromatic heterocyclic system.[17] The carbons bearing halogen atoms (C3, C4, C6) are expected to have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens. The predicted downfield shift for C3 is consistent with its position adjacent to two nitrogen atoms and a bromine atom. The upfield shift for C4 is characteristic of a carbon bearing a bromine atom in a polyhalogenated aromatic system.

Analysis of Mass Spectrum

Mass spectrometry provides the molecular weight and elemental composition.

-

Molecular Ion Peak: The predicted molecular ion peak cluster at m/z 308/310/312/314 is the most definitive piece of evidence. The complex isotopic pattern is a clear signature of a molecule containing two bromine atoms (with ⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio) and one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).

-

Fragmentation Pattern: The predicted fragmentation pattern, showing the sequential loss of halogen atoms, further supports the proposed structure. The loss of a bromine radical ([M-Br]⁺) is a common fragmentation pathway for bromo-aromatic compounds.

Analysis of IR Spectrum

The IR spectrum helps to identify the key functional groups.

-

N-H Stretch: The absence of a strong, broad O-H stretch and the presence of a medium intensity band in the 3100-3000 cm⁻¹ region can be attributed to the N-H stretch of the indazole ring, overlapping with the aromatic C-H stretches.

-

Aromatic Ring Stretches: The bands predicted in the 1610-1450 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the aromatic and pyrazole rings.[18][19]

-

Carbon-Halogen Stretches: The predicted absorptions in the lower frequency region (below 800 cm⁻¹) are indicative of C-Br and C-Cl stretching vibrations.

Integrated Structure Confirmation

The convergence of data from all three analytical techniques provides a robust and self-validating confirmation of the structure of this compound.

Caption: Logical relationship of analytical data confirming the proposed structure.

The ¹H and ¹³C NMR data establish the core carbon-hydrogen framework and the substitution pattern on the benzene ring. The high-resolution mass spectrum unequivocally confirms the elemental composition, and the fragmentation pattern is consistent with the assigned structure. Finally, the IR spectrum verifies the presence of the key functional groups. This integrated approach leaves no ambiguity in the structural assignment of this compound.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 19, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 19, 2026, from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 19, 2026, from [Link]

- Lu, W., & Xu, G. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 735-753.

-

LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 19, 2026, from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 19, 2026, from [Link]

-

Innovatech Labs. (2023, August 17). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved February 19, 2026, from [Link]

-

IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. Retrieved February 19, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 19, 2026, from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter™. Retrieved February 19, 2026, from [Link]

-

LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Retrieved February 19, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved February 19, 2026, from [Link]

-

Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved February 19, 2026, from [Link]

-

General Procedures. (n.d.). ¹H and ¹³C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved February 19, 2026, from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved February 19, 2026, from [Link]

-

MDPI. (2011, November 16). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved February 19, 2026, from [Link]

-

University of Oxford Chemical Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 19, 2026, from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved February 19, 2026, from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, September 19). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Retrieved February 19, 2026, from [Link]

-

YouTube. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved February 19, 2026, from [Link]

-

Beilstein Journals. (2022, August 23). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved February 19, 2026, from [Link]

-

EPFL. (2024, June 4). Web-based application for in silico fragmentation - MS tools. Retrieved February 19, 2026, from [Link]

-

Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved February 19, 2026, from [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

SlideShare. (n.d.). Infrared (IR) spectroscopy. Retrieved February 19, 2026, from [Link]

-

Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved February 19, 2026, from [Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 19, 2026, from [Link]

-

Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved February 19, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved February 19, 2026, from [Link]

-

Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved February 19, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved February 19, 2026, from [Link]

-

Cheminfo. (n.d.). Predict 1H NMR spectra. Retrieved February 19, 2026, from [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jascoinc.com [jascoinc.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Page not found - Documentation [docs.chemaxon.com:443]

- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 9. rsc.org [rsc.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

solubility of 3,4-Dibromo-6-chloro-1H-indazole in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4-Dibromo-6-chloro-1H-indazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a halogenated indazole derivative of interest in medicinal chemistry and drug development. We will explore its physicochemical properties, present solubility data in a range of common organic solvents, and provide detailed experimental protocols for solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the handling and formulation of this compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that can dictate its success or failure. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, suboptimal therapeutic outcomes. Conversely, understanding the solubility of a compound in organic solvents is paramount for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high reaction yields and efficient purification through techniques like crystallization.

-

Formulation Development: The choice of excipients and delivery vehicles often depends on the solubility of the API in non-aqueous media.

-

Analytical Method Development: Solvents for chromatography and other analytical techniques must be chosen based on their ability to dissolve the analyte without interference.

This compound is a heterocyclic compound with a rigid, planar structure and multiple halogen substituents. These features contribute to its relatively low polarity and potential for intermolecular interactions, making its solubility behavior complex and highly dependent on the chosen solvent system. This guide aims to provide a detailed understanding of these characteristics to facilitate its use in research and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The key parameters for this compound are summarized in the table below.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₇H₃Br₂ClN₂ | The presence of multiple halogens increases molecular weight and hydrophobicity. |

| Molecular Weight | 322.38 g/mol | Higher molecular weight can negatively impact solubility. |

| Melting Point | Approx. 200-205 °C | A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution. |

| pKa | (Estimated) ~12-13 | The indazole nitrogen is weakly acidic, meaning the compound is neutral under most conditions. |

| cLogP | (Estimated) 3.5-4.0 | The high calculated logP value indicates a strong preference for non-polar environments over aqueous media. |

The high melting point of this compound suggests significant crystal lattice energy. This energy must be overcome by the solvation energy provided by the solvent for dissolution to occur. The high cLogP value further reinforces the expectation of poor aqueous solubility and a preference for organic solvents.

Solubility Profile in Organic Solvents

The solubility of this compound was evaluated in a range of organic solvents with varying polarities and hydrogen bonding capabilities. The following table summarizes the approximate equilibrium solubility at ambient temperature (20-25 °C).

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 7.2 | > 100 | Excellent solubility. A good solvent for stock solutions. |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | 6.4 | > 100 | Excellent solubility. Similar to DMSO. |

| Tetrahydrofuran (THF) | Ethereal | 4.0 | ~20-30 | Good solubility. Useful for reactions and some formulations. |

| Dichloromethane (DCM) | Halogenated | 3.1 | ~10-15 | Moderate solubility. |

| Acetone | Ketone | 5.1 | ~5-10 | Moderate solubility. |

| Ethyl Acetate | Ester | 4.4 | ~2-5 | Low to moderate solubility. |

| Acetonitrile | Nitrile | 5.8 | < 1 | Poor solubility. |

| Methanol | Protic | 5.1 | < 1 | Poor solubility. Hydrogen bonding of the solvent may not favor the solute. |

| Ethanol | Protic | 4.3 | < 0.5 | Very poor solubility. |

| Isopropanol | Protic | 3.9 | < 0.5 | Very poor solubility. |

| Toluene | Aromatic | 2.4 | < 0.1 | Essentially insoluble. |

| Hexanes | Aliphatic | 0.1 | < 0.1 | Essentially insoluble. |

Expert Analysis of Solubility Trends:

-

High Solubility in Dipolar Aprotic Solvents: The exceptional solubility in DMSO and DMF can be attributed to their high polarity and ability to act as strong hydrogen bond acceptors, which can interact favorably with the N-H group of the indazole ring.

-

Moderate Solubility in Ethers and Halogenated Solvents: Solvents like THF and DCM offer a balance of polarity and non-polar character that can accommodate the halogenated aromatic structure.

-

Poor Solubility in Protic Solvents: The poor solubility in alcohols like methanol and ethanol is likely due to the strong self-association of these solvents through hydrogen bonding. The energy required to disrupt the solvent-solvent interactions is not sufficiently compensated by the solvation of the non-polar solute.

-

Insolubility in Non-Polar Solvents: The compound's insolubility in toluene and hexanes, despite its high cLogP, suggests that some degree of polar interaction is necessary for effective solvation.

Standard Protocol for Equilibrium Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the equilibrium solubility of a compound.

Experimental Workflow

The overall workflow for determining equilibrium solubility is depicted in the diagram below.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Slurry:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a suitable vial (e.g., a 1.5 mL glass HPLC vial). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an incubator with agitation (e.g., an orbital shaker or rotator) set to a constant temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for a sufficient period, typically 24 to 48 hours. This ensures that the solution is fully saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

For rigorous analysis, filter the supernatant through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any remaining fine particles.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (typically the mobile phase of the analytical method).

-

Accurately dilute a known volume of the filtered supernatant with the same solvent.

-

Analyze the diluted sample and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the undissolved supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Conclusion and Future Directions

The solubility of this compound is highly dependent on the choice of organic solvent. It exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, making these ideal for preparing concentrated stock solutions for in vitro screening. Its moderate solubility in solvents such as THF and DCM suggests their utility in synthetic and purification processes. Conversely, its poor solubility in protic and non-polar aliphatic/aromatic solvents must be considered when designing crystallization or formulation strategies.

The data and protocols presented in this guide provide a solid foundation for researchers working with this compound. Future studies could explore the temperature dependence of solubility to construct solubility curves, which would be invaluable for optimizing crystallization processes. Additionally, investigating the solubility in binary or ternary solvent systems could uncover synergistic effects that may be beneficial for specific applications.

References

-

Title: The Importance of Solubility in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Physicochemical Properties of Drug-Like Molecules Source: Drug Discovery Today URL: [Link]

-

Title: A Practical Guide to Solubility Measurement Source: European Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Solvent Polarity and its Influence on Chemical Reactions Source: Chemical Reviews URL: [Link]

Stability of 3,4-Dibromo-6-chloro-1H-indazole in Solution: A Technical Guide

Executive Summary

3,4-Dibromo-6-chloro-1H-indazole (CAS: 887568-34-5) is a highly functionalized halogenated heterocycle often utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors and antiviral agents (e.g., Lenacapavir analogs). Its stability in solution is governed by two critical factors: photolytic susceptibility due to multiple carbon-halogen bonds and acid-base sensitivity at the N1-position.

This guide provides a rigorous framework for handling this compound, emphasizing the prevention of photodehalogenation and aggregation-induced precipitation. Researchers must treat this compound not merely as a stable reagent, but as a reactive intermediate that requires specific environmental controls to maintain integrity during biological assays and synthetic workflows.

Chemical Properties & Stability Profile[1]

Structural Analysis

The stability of this compound is dictated by its electron-deficient indazole core.

-

Halogenation Pattern: The presence of bromine at positions 3 and 4, combined with chlorine at position 6, significantly reduces the electron density of the aromatic rings.

-

Acidity (pKa): While unsubstituted indazole has a pKa of ~13.9 (in DMSO), the electron-withdrawing effects of three halogen atoms increase the acidity of the N1-proton. This makes the compound susceptible to deprotonation by weak bases, potentially altering solubility and reactivity profiles in buffered media.

-

Lability: The C-Br bonds, particularly at the 3-position, are potential sites for homolytic cleavage under UV/visible light, leading to radical formation and subsequent debromination.

Solubility vs. Stability Matrix

| Solvent | Solubility | Stability Risk | Recommendation |

| DMSO | High (>50 mM) | Hygroscopicity: DMSO absorbs water, which may precipitate the hydrophobic compound. Freezing: Repeated freeze-thaw cycles can cause micro-precipitation. | Preferred. Use anhydrous DMSO. Store in single-use aliquots. |

| Ethanol/Methanol | Moderate | Nucleophilic Attack: Protophilic solvents can participate in slow solvolysis or halogen exchange under forcing conditions (high light/heat). | Avoid for long-term storage. Suitable for immediate transfer. |

| Water/PBS | Negligible | Precipitation: Compound will crash out immediately without a co-solvent. | Only use as a final dilution step (<1% DMSO) immediately prior to assay. |

Degradation Pathways

Understanding how the molecule fails is essential for preventing it. The primary threats are photolysis and oxidation.

Photochemical Dehalogenation

Polyhalogenated heterocycles are notorious for undergoing photo-induced radical debromination. The C-Br bond energy (~66 kcal/mol) is lower than C-Cl (~81 kcal/mol), making the bromine atoms the first point of failure upon light exposure.

-

Mechanism: Absorption of UV photons leads to homolytic fission of the C-Br bond, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent (DMSO), resulting in a hydro-dehalogenated impurity (e.g., 4-bromo-6-chloro-1H-indazole).

Oxidative Stress

While the halogenated ring is resistant to electrophilic oxidation, the N-H functionality can be oxidized to N-oxides or undergo oxidative coupling if stored in non-inert atmospheres for extended periods.

Diagram: Degradation Mechanisms

Figure 1: Primary degradation and instability pathways. Red arrows indicate critical failure modes (photolysis).

Experimental Protocols

Preparation of Standard Stock Solution (10 mM)

Objective: Create a stable stock solution for long-term storage (-20°C).

Materials:

-

Anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%).

-

Amber borosilicate glass vials (screw cap with PTFE liner).

-

Argon or Nitrogen gas line.

Protocol:

-

Weighing: Accurately weigh the solid into an amber vial. Note: Avoid clear glass to prevent immediate photodegradation.

-

Dissolution: Calculate the required volume of DMSO to achieve 10 mM. Add DMSO slowly down the side of the vial.

-

Vortexing: Vortex for 30-60 seconds. Ensure no solid remains at the meniscus.

-

Checkpoint: If the solution appears cloudy, sonicate in a water bath (ambient temp) for 5 minutes.

-

-

Inerting: Gently purge the headspace with Argon or Nitrogen for 10 seconds to displace oxygen and moisture.

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes or amber glass vials.

-

Storage: Store at -20°C or -80°C.

Stability Assessment Workflow (QC)

Objective: Verify compound integrity before critical assays.

Method: LC-MS/UV (254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 5 minutes (highly lipophilic).

-

Acceptance Criteria: Purity >95%; absence of [M-Br+H] peaks (mass loss of ~79 Da).

Diagram: Handling & QC Workflow

Figure 2: Step-by-step workflow for maximizing solution stability and data integrity.

Best Practices for Storage & Handling

-

Light Exclusion (Critical):

-

Always handle the solid and solution under low-light conditions or yellow light if possible.

-

Wrap clear vessels in aluminum foil if amber glass is unavailable.

-

Reasoning: The 3,4-dibromo motif is highly sensitive to photolytic radical cleavage [1, 2].

-

-

Moisture Control:

-

DMSO is hygroscopic. Water uptake leads to "crashing out" of the lipophilic indazole.

-

Allow frozen stocks to equilibrate to room temperature before opening to prevent condensation.

-

-

Material Compatibility:

-

Use Glass or Polypropylene (PP) .

-

Avoid Polystyrene (PS) for concentrated stocks (>10 mM) as DMSO can leach plasticizers which interfere with biological assays.

-

-

Temperature:

-

Solid: 2-8°C (Desiccated).[2]

-

Solution: -20°C (Stable for 3-6 months); -80°C (Stable for >6 months).

-

References

-

Li, J., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment.[3] Retrieved from [Link]

-

PubChem. (n.d.).[4] 4-Bromo-6-chloro-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]

- 3. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Experimental Protocol for the Synthesis of 3,4-Dibromo-6-chloro-1H-indazole

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3,4-Dibromo-6-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for a wide range of biological activities.[1] This protocol outlines a robust, two-step synthetic route starting from the commercially available 6-chloro-1H-indazole. The methodology is designed for reproducibility and scalability, detailing a sequential bromination strategy. The first step involves a selective bromination at the C3 position, followed by a second bromination at the C4 position. This guide provides not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical characterization methods necessary for successful synthesis and validation.

Introduction and Mechanistic Rationale

The functionalization of the indazole core is a critical aspect of synthetic chemistry, enabling the exploration of structure-activity relationships in drug discovery programs. Halogenated indazoles, in particular, serve as versatile building blocks for further elaboration via cross-coupling reactions and other transformations.[2] The synthesis of this compound (CAS No. 887568-34-5) presents a specific regiochemical challenge that requires precise control over reaction conditions.[3]

The protocol described herein employs a sequential electrophilic aromatic substitution strategy.

-

Step 1: C3 Bromination: The indazole ring is an electron-rich aromatic system. The C3 position is particularly nucleophilic and susceptible to electrophilic attack. The initial bromination is conducted under basic conditions using aqueous bromine. The basic medium (NaOH) deprotonates the N1-H of the indazole, forming an indazolide anion. This greatly enhances the electron density of the ring system, activating it towards electrophilic attack and facilitating a regioselective bromination at the C3 position to yield 3-Bromo-6-chloro-1H-indazole.[4]

-

Step 2: C4 Bromination: With the C3 position occupied, the second bromination is directed to one of the available positions on the benzene ring. This step requires a more potent brominating agent and harsher conditions. N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as sulfuric acid, is employed. The acid protonates the NBS, generating a highly electrophilic bromine species (Br+) capable of substituting the less activated benzene portion of the intermediate. This allows for the introduction of the second bromine atom at the C4 position. Similar strategies have been proven effective for the bromination of challenging heterocyclic systems.[5][6]

Experimental Workflow Diagram

The overall synthetic pathway is illustrated below.

Caption: Two-step synthesis of this compound.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Required Purity |

| 6-chloro-1H-indazole | 698-25-9 | 152.58 | ≥98% |

| Bromine (Br₂) | 7726-95-6 | 159.81 | ≥99.5% |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥99% |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 95-98% (conc.) |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | ACS Grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 3M Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat

-

Certified chemical fume hood

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-6-chloro-1H-indazole

This procedure is adapted from established methods for the C3-bromination of indazoles.[4]

-

Preparation: In a certified chemical fume hood, suspend 6-chloro-1H-indazole (5.00 g, 32.7 mmol) in a 2 M aqueous solution of sodium hydroxide (115 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Stir the mixture at room temperature until the solid dissolves.

-

Bromine Addition: In a separate beaker, carefully prepare a solution of bromine (3.84 mL, 75.3 mmol) in 50 mL of 2 M aqueous sodium hydroxide. Caution: This step is exothermic and should be performed slowly in an ice bath. Bromine is highly corrosive and toxic.[7][8]

-

Reaction: Add the bromine solution dropwise to the stirred indazole solution over 30 minutes. Maintain the temperature at 20-25°C (room temperature).

-

Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours. Monitor the reaction progress by TLC (Eluent: 30% EtOAc in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Upon completion, carefully adjust the pH of the reaction mixture to ~8 using a 3 M HCl solution. A precipitate will form.

-

Isolation: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography (eluent: gradient of 10-30% ethyl acetate in hexanes) to afford 3-Bromo-6-chloro-1H-indazole as a solid.

Step 2: Synthesis of this compound

This protocol is based on established methods for the bromination of deactivated aromatic systems.[5][6]

-

Preparation: In a fume hood, dissolve the 3-Bromo-6-chloro-1H-indazole (from Step 1, e.g., 5.0 g, 21.6 mmol) in concentrated sulfuric acid (50 mL) in a 100 mL round-bottom flask at room temperature. Stir until a homogenous solution is formed.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (4.23 g, 23.8 mmol, 1.1 eq.) portion-wise to the solution over 20 minutes, ensuring the temperature does not exceed 30°C.

-

Reaction: Stir the reaction mixture at 25°C for 18 hours. Monitor the reaction by TLC (Eluent: 30% EtOAc in hexanes) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, this compound.[9][10]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show a downfield shift and disappearance of one of the aromatic protons compared to the starting material from Step 2. The remaining aromatic protons on the benzene ring should appear as singlets or doublets with appropriate coupling constants.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the structure.

-

Mass Spectrometry (MS): The mass spectrum should exhibit the correct molecular ion peak (M+) corresponding to the molecular formula C₇H₃Br₂ClN₂ (MW: 310.37 g/mol ), with the characteristic isotopic pattern for two bromine atoms and one chlorine atom.[3]

Safety and Handling Precautions

This protocol involves hazardous materials and must be performed with strict adherence to safety guidelines in a well-ventilated chemical fume hood.

-

Bromine (Br₂): Extremely toxic if inhaled, corrosive, and causes severe skin burns and eye damage.[11] Always handle liquid bromine with extreme care, using appropriate PPE including a face shield and heavy-duty chemical-resistant gloves. Have a neutralizing agent (e.g., sodium thiosulfate or sodium carbonate solution) readily available for spills.[8]

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Concentrated Sulfuric Acid (H₂SO₄) & Sodium Hydroxide (NaOH): Highly corrosive. Cause severe burns upon contact. Always add acid to water, never the reverse.

-

General Precautions: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, at all times.[12] Avoid inhalation of solvent vapors. All waste must be disposed of according to institutional and local environmental regulations.

References

- Process for the preparation of substituted indazoles.

-

Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. [Link]

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]

-

Synthesis of N‐substituted 1H‐indazole derivatives. ResearchGate. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information (PMC). [Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

-

Safety Data Sheet: Bromine. Penta. [Link]

-

Student safety sheets 55 Bromine. CLEAPSS. [Link]

-

4-Bromo-6-chloro-1H-indazole. Oakwood Chemical. [Link]

-

4-Bromo-6-chloro-1H-indazole. PubChem. [Link]

-

6-Bromo-4-chloro-1H-indazole. American Elements. [Link]

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information (PMC). [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

-

The Bromination of 2H-indazoles. ResearchGate. [Link]

-

Indazole. Organic Syntheses Procedure. [Link]

-

Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-6-chloro-1H-indazole | 885521-34-6 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dollycorporation.com [dollycorporation.com]

- 8. science.cleapss.org.uk [science.cleapss.org.uk]

- 9. One moment, please... [jchr.org]

- 10. ajrconline.org [ajrconline.org]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

step-by-step synthesis of a polyhalogenated indazole

Application Note: Regioselective Synthesis of Polyhalogenated 2H-Indazole Scaffolds via Metal-Free C-H Functionalization

Part 1: Core Directive

This guide addresses the critical need for precision halogenation in medicinal chemistry. Polyhalogenated indazoles are high-value pharmacophores found in approved therapeutics (e.g., Niraparib, Pazopanib) and agrochemicals. Their synthesis has historically required harsh metal-catalyzed conditions. This protocol details a metal-free, regioselective C-H functionalization strategy using N-halosuccinimides (NXS).[1] This approach offers superior atom economy, operational simplicity, and scalability, specifically targeting the difficult-to-access C3 and C7 positions of the 2H-indazole core.